![molecular formula C19H32Na2O4 B585900 Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate CAS No. 161308-35-6](/img/structure/B585900.png)
Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Overview
Description
This typically includes the compound’s IUPAC name, molecular formula, and structure. It may also include its appearance and odor .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties .Scientific Research Applications
Proteomics Research
Chaetomellic Acid A Disodium Salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein interactions, modifications, and expressions.
Renal Function Research
A study has shown that chronic treatment with Chaetomellic Acid A can have effects on oxidative stress and renal function . In this study, Male Wistar rats were subjected to 5/6 nephrectomy (RMR) or sham-operated (SO). The results suggested that Chaetomellic Acid A could attenuate 5/6 RMR-induced oxidative stress .
Oxidative Stress Research
The same study also indicated that Chaetomellic Acid A could have potential applications in the study of oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body, which can lead to cell and tissue damage. This compound could be used to understand the mechanisms of oxidative stress and develop potential treatments.
Biochemical Research
Chaetomellic Acid A Disodium Salt is also used in biochemical research . It could be used in various biochemical assays and experiments to understand biological processes at the molecular level.
Mechanism of Action
Target of Action
Chaetomellic Acid A Disodium Salt, also known as disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate or Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate, is a potent and highly specific inhibitor of Farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic protein Ha-Ras .
Mode of Action
Chaetomellic Acid A Disodium Salt selectively blocks the farnesylation of Ha-Ras . Farnesylation is a critical step in the activation of Ha-Ras, which is involved in cell growth and differentiation. By inhibiting this process, Chaetomellic Acid A Disodium Salt can potentially disrupt the function of Ha-Ras and its associated pathways .
Biochemical Pathways
The primary biochemical pathway affected by Chaetomellic Acid A Disodium Salt is the Ras signaling pathway . By inhibiting FTase, the compound prevents the farnesylation and subsequent activation of Ha-Ras, thereby disrupting the Ras signaling pathway .
Result of Action
In a study involving a rat model of renal mass reduction, long-term administration of Chaetomellic Acid A was found to attenuate oxidative stress . This was evidenced by a significant increase in catalase and glutathione reductase activity, as well as an increase in the ratio of reduced glutathione to oxidized glutathione . No significant differences were found between the treated and non-treated groups in any of the parameters of renal function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFWCKPWWTJBB-LSSNYKSTSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747307 | |
Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
CAS RN |
161308-35-6 | |
Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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